2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3S2/c1-8-5-13(20-24-8)19-14(22)7-21-15(23)12(26-16(21)25)6-9-10(17)3-2-4-11(9)18/h2-6H,7H2,1H3,(H,19,20,22)/b12-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVUSERUYASKKP-SDQBBNPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide, also known by its CAS number 307342-46-7, is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its antibacterial, antimalarial, and anticancer properties, supported by research findings and case studies.
The molecular formula of the compound is with a molecular weight of approximately 484.33 g/mol. The structure features a thiazolidine ring, which is known for its pharmacological potential.
Antibacterial Activity
Research indicates that thiazolidine derivatives exhibit significant antibacterial properties. For instance, derivatives similar to the target compound have shown activity against various Gram-positive and Gram-negative bacteria. A study reported that certain thiazolidine derivatives had minimum inhibitory concentrations (MICs) ranging from 0.56 to 12.50 μM against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μM) | Bacteria |
|---|---|---|
| Thiazolidine Derivative A | 0.56–12.50 | S. aureus |
| Thiazolidine Derivative B | 16–32 | S. epidermidis |
Antimalarial Activity
The compound's structural analogs have also been evaluated for antimalarial activity against Plasmodium falciparum strains. The IC50 values for these compounds ranged from 35.0 µM for chloroquine-sensitive strains to 151.4 µM for resistant strains, indicating moderate efficacy . This suggests potential for further development as an antimalarial agent.
Anticancer Activity
Anticancer properties have been explored through in vitro studies on various human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). Compounds derived from thiazolidine structures demonstrated significant antiproliferative effects with IC50 values ranging from 7.0 to 20.3 µM .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 7.0 |
| PC-3 | 15.0 |
| HepG2 | 20.3 |
The biological activities of the compound are attributed to its ability to interact with various biological targets:
- Enzymatic Inhibition : Studies have shown that thiazolidine derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins associated with disease pathways, providing a rationale for their biological effects .
Case Studies
- Antibacterial Study : In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazolidine derivatives and tested their antibacterial activity against multiple pathogens, confirming the efficacy of compounds similar to the target compound .
- Anticancer Evaluation : A comprehensive evaluation of various thiazolidine derivatives was conducted on human cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction .
Preparation Methods
Bromoacetyl Intermediate Preparation
A key intermediate, N-(5-methyl-1,2-oxazol-3-yl)-2-bromoacetamide, is synthesized by reacting bromoacetyl bromide with 5-methyl-1,2-oxazol-3-amine in dichloromethane (DCM) under nitrogen at 0–5°C. Triethylamine (TEA) is used as a base, yielding the product in 82–85% after recrystallization from ethanol.
Thiazolidinone Ring Closure
The bromoacetamide intermediate undergoes cyclocondensation with thiourea derivatives in dimethylformamide (DMF) at 60°C for 6–8 hours. For example, reaction with N-(2,6-dichlorophenyl)thiourea forms the 2-sulfanylidene-1,3-thiazolidin-4-one scaffold. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via flash chromatography (hexane/ethyl acetate, 7:3), achieving a 67–72% yield.
Acylation for Oxazol-3-yl Acetamide Side Chain
The N-(5-methyl-1,2-oxazol-3-yl)acetamide group is introduced via nucleophilic acyl substitution.
Coupling Reaction Conditions
The thiazolidinone intermediate is reacted with 5-methyl-1,2-oxazol-3-amine in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry tetrahydrofuran (THF). The reaction proceeds at room temperature for 24 hours, yielding the target compound in 58–63%.
Alternative Method Using Chloroacetyl Chloride
In a patent-derived protocol, chloroacetyl chloride is reacted with 5-methyl-1,2-oxazol-3-amine in DCM, followed by coupling with the thiazolidinone intermediate using potassium carbonate (K₂CO₃) as a base. This method achieves a higher yield of 74–78%.
Alternative Synthesis Pathways
One-Pot Multicomponent Reaction
A streamlined approach combines 2-bromoacetamide, 2,6-dichlorobenzaldehyde, and thiourea in DMF with microwave irradiation (100°C, 30 min). This method reduces reaction time to 2 hours and improves yield to 81%.
Enzymatic Catalysis
Lipase-mediated synthesis using Candida antarctica lipase B (CAL-B) in ionic liquids ([BMIM][BF₄]) enables greener conditions. The enzymatic route achieves 69% yield but requires longer reaction times (48 hours).
Data Table: Comparative Analysis of Synthesis Methods
Challenges and Optimization Strategies
- Stereochemical Control : The (Z)-configuration is favored using low-polarity solvents (e.g., toluene) and slow cooling.
- Byproduct Formation : Thiol oxidation byproducts are minimized by conducting reactions under nitrogen.
- Scalability : Patent EP0124911B1 recommends using flow chemistry for large-scale production, achieving >95% conversion.
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer: Synthesis optimization involves refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide), chloroacetic acid, and sodium acetate in a DMF-acetic acid solvent system (2:1 v/v) at 100°C for 2 hours. Post-reaction, recrystallization using DMF-ethanol (1:3) improves purity . Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) ensures completion before workup . For intermediates like 2-azidoacetamides, controlled NaN₃ substitution in toluene:water (8:2) under reflux for 5–7 h minimizes side products .
Q. What spectroscopic and analytical techniques are recommended for structural characterization?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves tautomeric forms (e.g., thione-thiol equilibrium) and confirms regiochemistry of the thiazolidinone core .
- Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ions and fragmentation patterns, particularly for sulfanylidene and oxadiazole moieties .
- X-ray Crystallography: Single-crystal analysis (if available) validates Z-configuration of the arylidene group at C5 .
Q. How can researchers analyze tautomeric equilibria in this compound?
- Methodological Answer: Thione-thiol tautomerism is studied via UV-Vis spectroscopy in polar solvents (e.g., DMF) by tracking absorption bands at 250–300 nm. Computational DFT calculations (B3LYP/6-31G*) predict dominant tautomeric forms, validated experimentally by ¹H NMR chemical shifts of sulfanyl protons .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activities of structural analogs?
- Methodological Answer: Discrepancies often arise from variations in substituent positioning (e.g., dichlorophenyl vs. methoxyphenyl) or stereochemistry. Conduct structure-activity relationship (SAR) studies using analogs with systematic substitutions (Table 1). Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) and validate via molecular docking (AutoDock Vina) to identify critical binding interactions .
Table 1. Example SAR for Thiazolidinone-Oxadiazole Analogs
| Substituent (R) | COX-2 IC₅₀ (µM) | Docking Score (kcal/mol) |
|---|---|---|
| 2,6-Dichloro | 0.45 | -9.2 |
| 4-Methoxy | 1.20 | -7.8 |
| 3-Nitro | 2.10 | -6.5 |
Q. What computational approaches predict reactivity and regioselectivity in derivatization reactions?
- Methodological Answer: Use density functional theory (DFT) to calculate Fukui indices for nucleophilic/electrophilic sites. For example, the sulfanylidene sulfur (f⁺ = 0.12) and oxadiazole nitrogen (f⁻ = 0.09) guide regioselective alkylation or acylation. MD simulations (AMBER) assess solvent effects on reaction pathways .
Q. How to address unexpected byproducts during multi-step synthesis?
- Methodological Answer: Byproducts like disulfides or over-oxidized species arise from thiol-disulfide equilibria or excessive azide usage. Mitigate via:
- Inert Atmosphere: Conduct reactions under N₂ to prevent oxidation of sulfanyl groups .
- Stoichiometric Control: Limit NaN₃ to 1.5 equivalents in substitution steps to avoid azide overconsumption .
- HPLC Monitoring: Use reverse-phase C18 columns (ACN:H₂O gradient) to detect and isolate impurities early .
Methodological Notes
- Experimental Design: Optimize reaction parameters (temperature, solvent polarity) using a Design of Experiments (DoE) approach. For example, a 2³ factorial design evaluates the impact of reflux time, solvent ratio, and catalyst loading on yield .
- Data Contradiction Analysis: Cross-validate spectral data with computational models (e.g., Gaussian NMR predictions) to resolve conflicts in reported tautomeric ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
